molecular formula C12H8BrClN2O4 B3965480 5-bromo-N-(5-chloro-2-methyl-4-nitrophenyl)furan-2-carboxamide

5-bromo-N-(5-chloro-2-methyl-4-nitrophenyl)furan-2-carboxamide

Cat. No.: B3965480
M. Wt: 359.56 g/mol
InChI Key: GWCSEKHCAMVRNN-UHFFFAOYSA-N
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Description

5-bromo-N-(5-chloro-2-methyl-4-nitrophenyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with bromine, chlorine, methyl, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(5-chloro-2-methyl-4-nitrophenyl)furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: The starting material, 2-methyl-4-chlorophenol, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Bromination: The nitrated product is then subjected to bromination using bromine in the presence of a suitable solvent like acetic acid to introduce the bromine atom.

    Furan Ring Formation: The brominated nitrophenol is then reacted with furan-2-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the furan ring.

    Amidation: Finally, the carboxylic acid group is converted to the carboxamide by reacting with an amine, typically using a dehydrating agent like thionyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(5-chloro-2-methyl-4-nitrophenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Substitution: The bromine and chlorine atoms can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).

Major Products Formed

    Aminated Derivatives: Reduction of the nitro group results in the formation of amine derivatives.

    Hydroxylated Derivatives: Oxidation reactions can introduce hydroxyl groups.

    Substituted Derivatives: Substitution reactions can yield a variety of substituted products depending on the reagents used.

Scientific Research Applications

5-bromo-N-(5-chloro-2-methyl-4-nitrophenyl)furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biology: The compound is used in biological assays to study enzyme inhibition and protein interactions.

    Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 5-bromo-N-(5-chloro-2-methyl-4-nitrophenyl)furan-2-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt cancer cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(4-nitrophenyl)furan-2-carboxamide
  • 5-chloro-N-(2-methyl-4-nitrophenyl)furan-2-carboxamide
  • N-(5-chloro-2-methyl-4-nitrophenyl)furan-2-carboxamide

Uniqueness

5-bromo-N-(5-chloro-2-methyl-4-nitrophenyl)furan-2-carboxamide is unique due to the specific combination of substituents on the furan ring, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the nitro group, enhances its reactivity and potential for diverse applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-bromo-N-(5-chloro-2-methyl-4-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrClN2O4/c1-6-4-9(16(18)19)7(14)5-8(6)15-12(17)10-2-3-11(13)20-10/h2-5H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWCSEKHCAMVRNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)C2=CC=C(O2)Br)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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